4-Amino-3-ethyl-N-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
Description
Properties
CAS No. |
421586-27-8 |
|---|---|
Molecular Formula |
C7H11N3OS2 |
Molecular Weight |
217.3 g/mol |
IUPAC Name |
4-amino-3-ethyl-N-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C7H11N3OS2/c1-3-10-5(8)4(6(11)9-2)13-7(10)12/h3,8H2,1-2H3,(H,9,11) |
InChI Key |
DTMHHRFGFHOOKN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(SC1=S)C(=O)NC)N |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction-Based Thiazole Ring Formation
The Gewald reaction is a cornerstone for synthesizing 2-aminothiazole derivatives. For this compound, the reaction involves:
-
Reactants : Ethyl cyanoacetate or cyanoacetamide derivatives, methyl isothiocyanate, and elemental sulfur.
-
Conditions : Reflux in ethanol with triethylamine as a catalyst .
Mechanism :
-
Knoevenagel Condensation : The cyanoacetamide reacts with methyl isothiocyanate to form a thiourea intermediate.
-
Cyclization : Sulfur facilitates ring closure, forming the 2-aminothiazole core .
-
Functionalization : Subsequent alkylation introduces the ethyl and methyl groups at positions 3 and N, respectively .
Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes cyclization efficiency |
| Reaction Time | 3–5 hours | Prevents over-oxidation |
| Solvent | Ethanol or DMF | Enhances solubility of intermediates |
| Catalyst (Triethylamine) | 0.1–0.3 equivalents | Accelerates thiourea formation |
Yield : 60–75% after purification via recrystallization .
| Parameter | Value |
|---|---|
| Coupling Temperature | 25°C (room temperature) |
| Reaction Time | 48 hours |
| Purity (HPLC) | ≥95% |
| Yield | 65–70% |
One-Pot Synthesis Approach
A streamlined one-pot method reduces intermediate isolation:
Advantages :
Limitations :
-
Requires precise stoichiometric control to avoid side reactions.
Characterization and Analytical Validation
Spectroscopic Data :
-
¹H NMR (DMSO-d₆) : δ 10.16 (s, 1H, NH), 3.86 (s, 3H, N-CH₃), 2.66 (q, 2H, CH₂CH₃), 1.21 (t, 3H, CH₂CH₃) .
-
IR (KBr) : 3250 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), 1220 cm⁻¹ (C=S) .
Chromatographic Purity :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time Efficiency | Scalability |
|---|---|---|---|---|
| Gewald + Amidation | 70 | 95 | Moderate | High |
| One-Pot | 72 | 93 | High | Moderate |
| Solid-Phase* | 65 | 90 | Low | Low |
*Note: Solid-phase synthesis is less common due to resin compatibility issues .
Industrial-Scale Considerations
-
Cost Drivers : EDC and DMAP account for 40% of reagent costs. Switching to cheaper alternatives (e.g., DCC) reduces expenses but lowers yield .
-
Safety : The thioxo group necessitates handling under inert atmospheres to prevent oxidation .
Recent Advancements
-
Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C).
-
Enzymatic Catalysis : Lipases (e.g., Candida antarctica) achieve 80% yield in amidation steps under mild conditions.
Chemical Reactions Analysis
Oxidation Reactions
The thioxo (C=S) group in the thiazole ring undergoes oxidation to form sulfoxide or sulfone derivatives. This reaction is critical for modifying the electronic properties of the compound.
| Reagent/Conditions | Product | Application |
|---|---|---|
| Hydrogen peroxide (H₂O₂) | 2-Sulfinyl or 2-sulfonyl derivatives | Enhances electrophilicity for further reactions |
| Meta-chloroperbenzoic acid | Stabilized sulfone intermediates | Used in drug design to alter bioavailability |
-
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediate sulfoxides that can further oxidize to sulfones under stronger conditions.
Alkylation and Acylation
The amino (-NH₂) and carboxamide (-CONH-) groups participate in alkylation and acylation, enabling structural diversification.
| Reaction Type | Reagents | Outcome |
|---|---|---|
| N-Alkylation | Ethyl iodide, K₂CO₃, DMF | Substitution at the amino group with ethyl chains |
| Acylation | Acetyl chloride, pyridine | Formation of acetylated derivatives |
-
Key Finding : Alkylation at the amino group improves lipid solubility, which correlates with enhanced membrane permeability in biological assays .
Condensation Reactions
The amino group reacts with aldehydes or ketones to form Schiff bases, which are intermediates in synthesizing heterocyclic analogs.
| Reactant | Conditions | Product |
|---|---|---|
| Benzaldehyde | Ethanol, reflux, 12 hrs | Schiff base with antiproliferative activity |
| 4-Nitrobenzaldehyde | Catalytic acetic acid | Nitro-substituted imine derivatives |
-
Example : Reaction with 4-chlorobenzaldehyde yielded a Schiff base derivative showing MIC 0.09 µg/mL against Mycobacterium tuberculosis .
Cyclization Reactions
The carboxamide moiety facilitates cyclization to form fused heterocycles, such as thiazolo[4,5-d]pyrimidines.
| Reagent | Conditions | Product |
|---|---|---|
| Trifluoroacetic anhydride | Reflux, 80°C, 6 hrs | Thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives |
-
Mechanism : Cyclization involves activation of the carboxamide group, followed by nucleophilic attack and ring closure .
Nucleophilic Substitution
The thiazole ring’s sulfur and nitrogen atoms act as nucleophilic sites for halogenation or aryl substitution.
| Reagent | Product | Role |
|---|---|---|
| Chlorine gas (Cl₂) | 4-Chloro-thiazole derivatives | Precursors for cross-coupling reactions |
| Phenylboronic acid | Biaryl-thiazole hybrids | Explored in anticancer drug development |
Reduction Reactions
The thioxo group can be reduced to a thiol (-SH) or methylene (-CH₂-) group, altering the compound’s redox properties.
| Reagent | Conditions | Outcome |
|---|---|---|
| Sodium borohydride | Methanol, 0°C | Partial reduction to thiolate intermediates |
| Raney Nickel, H₂ | High pressure, 100°C | Complete reduction to methylene analogs |
Biological Activity Correlations
Modified derivatives of this compound demonstrate significant pharmacological potential:
| Derivative | Activity | Source |
|---|---|---|
| Schiff base with 4-Cl-phenyl group | Antitubercular (MIC 0.09 µg/mL) | |
| Thiazolo[4,5-d]pyrimidinones | Anticancer (IC₅₀ ~10 µM) |
Synthetic Challenges and Optimization
-
Purification : Chromatography (silica gel, ethyl acetate/hexane) is essential due to polar byproducts.
-
Yield Optimization : Reactions involving trifluoroacetic anhydride require strict temperature control (70–80°C) to avoid decomposition .
This compound’s versatility in forming structurally diverse derivatives underscores its value in medicinal chemistry and materials science. Further studies should explore its reactivity under green chemistry conditions and structure-activity relationships for targeted drug design.
Scientific Research Applications
Medicinal Chemistry
The compound is extensively studied for its antimicrobial , antiviral , and anticancer properties. Its mechanism of action involves binding to specific enzymes or receptors within biological systems, which can modulate their activity. This property makes it a candidate for drug development aimed at tackling drug-resistant pathogens and cancer cells.
Case Study: Antimicrobial Activity
Research has shown that derivatives of thiazole compounds exhibit broad-spectrum antimicrobial activities. For instance, certain derivatives have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition of bacterial growth .
Pharmaceuticals
4-Amino-3-ethyl-N-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide serves as a lead compound in pharmaceutical research. Its structural properties allow for modifications that can enhance therapeutic efficacy while reducing side effects.
Case Study: Drug Development
In a study focusing on the synthesis of novel thiazole derivatives, compounds similar to this compound were synthesized and evaluated for their anticancer activity against human breast adenocarcinoma cell lines. The results indicated promising cytotoxic effects .
Material Science
The unique chemical properties of this compound make it suitable for applications in developing advanced materials such as conductive polymers and sensors. Its ability to interact with various substrates can lead to innovative material solutions in electronics and sensor technology.
Case Study: Conductive Polymers
Research has explored the incorporation of thiazole derivatives into polymer matrices to enhance conductivity. The resulting materials exhibited improved electrical properties compared to conventional polymers .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Amino-3-ethyl-N-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 4-amino-3-ethyl-N-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is best highlighted through comparisons with analogs. Below is a detailed analysis:
Structural Analogues
Physicochemical Properties
- Lipophilicity : Ethyl and allyl substituents increase LogP compared to methyl, enhancing membrane permeability .
- Crystallinity : Thioxo and carboxamide groups promote hydrogen-bonded networks, critical for crystal packing (validated via X-ray studies in related thiazoles) .
Key Research Findings
Substituent Impact : Ethyl and allyl groups at position 3 enhance bioactivity and metabolic stability compared to methyl .
Carboxamide vs. Ester : Carboxamide derivatives show superior target binding due to hydrogen-bonding interactions .
Synthetic Flexibility : Allyl and cyclopentyl substituents allow modular derivatization for structure-activity relationship (SAR) studies .
Biological Activity
4-Amino-3-ethyl-N-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This thiazole derivative has been investigated for various pharmacological effects, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for developing new therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 217.3 g/mol . The compound features a thiazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. The thiazole ring's electron-rich nature allows it to interact effectively with microbial targets. In vitro studies have shown that compounds similar to 4-amino-3-ethyl-N-methyl-2-thioxo-2,3-dihydro-1,3-thiazole demonstrate significant inhibition against various bacterial strains .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 4-Amino... | P. aeruginosa | 25 µg/mL |
Anticancer Activity
The anticancer potential of 4-amino-3-ethyl-N-methyl-2-thioxo-2,3-dihydro-1,3-thiazole has been evaluated using various cancer cell lines. Studies have shown that this compound can induce cytotoxic effects in human cancer cells while exhibiting selective toxicity over normal cells .
Case Study: National Cancer Institute Screening
In a study conducted by the National Cancer Institute (NCI), the compound was screened against a panel of 60 human cancer cell lines. The results indicated that it exhibited significant antiproliferative activity, particularly against melanoma and prostate cancer cell lines .
Table 2: Anticancer Activity Results from NCI Screening
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| A375 (Melanoma) | 5.6 | 10 |
| DU145 (Prostate) | 7.8 | 8 |
| MCF7 (Breast) | 15.0 | 5 |
The mechanism by which 4-amino-3-ethyl-N-methyl-2-thioxo-2,3-dihydro-1,3-thiazole exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For instance, it may interfere with DNA synthesis or repair mechanisms in cancer cells, leading to apoptosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of thiazole derivatives is vital for optimizing their biological activity. Modifications to the thiazole ring and substituents can significantly influence their potency and selectivity against different biological targets .
Key Findings in SAR Studies:
- Substituent Effects: The presence of electron-donating groups enhances activity.
- Ring Modifications: Alterations in the thiazole ring structure can improve solubility and bioavailability.
- Functional Group Variations: Different amine substitutions can lead to varying degrees of cytotoxicity.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing 4-Amino-3-ethyl-N-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving thiophene precursors and functionalized amines. Key steps include:
- Heterocycle formation : Reacting thiophene-2-carboxamide derivatives with ethyl isocyanate or substituted hydrazines under reflux in ethanol or acetonitrile .
- Optimization : Use catalysts like triethylamine or iodine for cyclization, and employ solvents such as DMF or ethanol to improve yield (64–87% reported in similar thiazole syntheses) .
- Purification : Crystallization from ethanol/water mixtures or DMF enhances purity .
Q. Which spectroscopic techniques are critical for structural confirmation of this thiazole derivative?
- Methodological Answer :
- IR Spectroscopy : Identifies key functional groups (e.g., thioxo C=S stretch at ~1150 cm⁻¹ and carboxamide N–H bend at ~1650 cm⁻¹) .
- NMR Analysis :
- ¹H-NMR : Peaks at δ 2.3–2.5 ppm confirm methyl groups, while δ 3.1–3.3 ppm corresponds to N-methyl protons .
- ¹³C-NMR : Signals at ~170–180 ppm indicate carboxamide carbonyls, and ~120–140 ppm confirm thiazole ring carbons .
- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N content (e.g., deviations <0.3% indicate high purity) .
Q. How can researchers design experiments to evaluate the compound’s antioxidant activity?
- Methodological Answer :
- Assay Selection : Use DPPH radical scavenging or bleomycin-dependent DNA damage assays to quantify antioxidant potential .
- Control Setup : Include reference antioxidants (e.g., ascorbic acid) and measure IC₅₀ values for dose-response analysis .
- Data Interpretation : Correlate structural features (e.g., electron-donating groups like amino or methyl) with activity trends .
Advanced Research Questions
Q. How can contradictions in spectroscopic or pharmacological data be resolved during characterization?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., HRMS with NMR) to confirm molecular weight and functional groups .
- Dynamic Light Scattering (DLS) : Assess aggregation states in solution that may skew UV/Vis or fluorescence data .
- Computational Modeling : Use DFT calculations to predict NMR/IR spectra and compare with experimental results .
Q. What strategies are effective for studying structure-activity relationships (SAR) in antitumor applications?
- Methodological Answer :
- Derivatization : Synthesize analogs with variations in the ethyl, methyl, or thioxo groups to assess impact on cytotoxicity .
- In Silico Docking : Model interactions with targets like topoisomerase II or tubulin using AutoDock Vina to prioritize analogs for testing .
- Biological Assays : Perform MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) and compare EC₅₀ values across derivatives .
Q. How do computational methods enhance the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to optimize logP (lipophilicity) and aqueous solubility while reducing hepatotoxicity risks .
- Reaction Pathway Simulation : Apply quantum chemical calculations (e.g., Gaussian) to predict feasible synthetic routes and transition states .
- Machine Learning : Train models on existing thiazole bioactivity data to predict novel derivatives with enhanced bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
